5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Overview
Description
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole (CM-MTD) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a versatile compound that has been used to study a variety of biochemical and physiological processes.
Scientific Research Applications
Synthesis of Hyper Cross-linked Polymers
Field
Application Summary
Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
Method of Application
The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers . Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .
Results or Outcomes
HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Chloromethylation of Aromatic Compounds
Field
Application Summary
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
Method of Application
The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Results or Outcomes
Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
Synthesis of Coumarin Derivatives
Field
Application Summary
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They are a diverse category of both naturally occurring as well as synthesized compounds with numerous biological and therapeutic properties .
Method of Application
Various synthetic strategies for coumarin core involving both conventional and green methods have been discussed comparing advantages and disadvantages of each method . Conventional methods discussed are Pechmann, Knoevenagel, Perkin, Wittig, Kostanecki, Buchwald-Hartwig, and metal-induced coupling reactions such as Heck and Suzuki, as well as green approaches involving microwave or ultrasound energy .
Results or Outcomes
Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Production of Hypercrosslinked Porous Polymer Materials
Field
Application Summary
Hypercrosslinked porous polymer materials are used in various applications due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Method of Application
Commonly used crosslinkers for the production of these materials were halogen-containing compounds such as bifunctional monochlorodimethyl ether (MCDE), tetrachloromethane (CCl4), dichloroxylene (DCX), 4,4′-bis(chloromethyl)biphenyl (BCMBP), p, p ′-bis-chloromethyl-l,4-diphenylbutane (DPB), and trifunctional tris-(chloromethyl)-mesitylene (TCMM) as well as di or triiodoalkanes .
Results or Outcomes
The use of these crosslinkers allows for the creation of materials with a wide range of properties, making them suitable for a variety of applications .
Synthesis of 5-(Chloromethyl)furfural (CMF) from High Fructose Corn Syrup
Field
Application Summary
5-(Chloromethyl)furfural (CMF) is synthesized from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing . The use of HFCS allows for a convenient liquid sugar feedstock .
Method of Application
The synthesis of CMF from HFCS is achieved through an improved three pump system, allowing for production of CMF with no additional handling of stock solutions .
Results or Outcomes
This method has resulted in large increases in reaction efficiency achieved over existing batch processes .
Production of 5-Methylfurfural (MFF)
Field
Application Summary
5-Methylfurfural (MFF) is a potential fuel oxygenate and a renewable chemical intermediate for synthesizing various value-added chemicals .
Method of Application
Selective reduction of the hydrophobic congeners of 5-hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF), produces MFF .
Results or Outcomes
MFF has been identified as a promising renewable chemical intermediate .
properties
IUPAC Name |
5-(chloromethyl)-4-methylthiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYAOTXDQPOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512805 | |
Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |
CAS RN |
82172-42-7 | |
Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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